molecular formula C15H18BrNS B14918308 n-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine

n-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine

Cat. No.: B14918308
M. Wt: 324.3 g/mol
InChI Key: ZIXLSTFXBPTHIQ-UHFFFAOYSA-N
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Description

N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine is an organic compound that features a brominated thiophene ring attached to a phenylbutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium(0). This reaction involves the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form the intermediate product. The intermediate is then subjected to further reactions with various boronic acids in the presence of Pd(PPh3)4 and K3PO4 at elevated temperatures to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring and phenylbutanamine structure allow it to bind to specific sites, modulating the activity of the target. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine is unique due to its specific combination of a brominated thiophene ring and a phenylbutanamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H18BrNS

Molecular Weight

324.3 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-4-phenylbutan-2-amine

InChI

InChI=1S/C15H18BrNS/c1-12(7-8-13-5-3-2-4-6-13)17-10-15-9-14(16)11-18-15/h2-6,9,11-12,17H,7-8,10H2,1H3

InChI Key

ZIXLSTFXBPTHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC(=CS2)Br

Origin of Product

United States

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